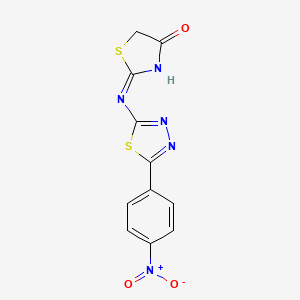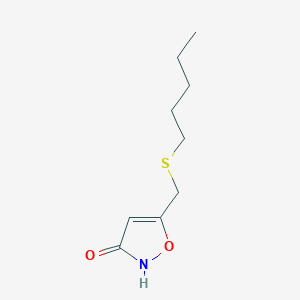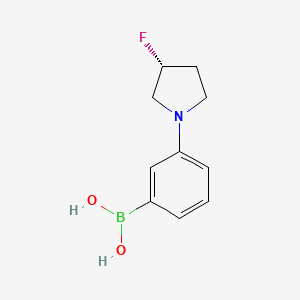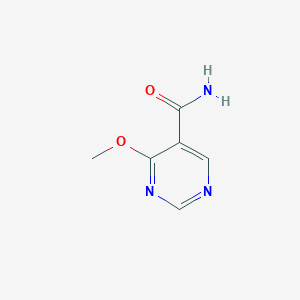
4-Methoxypyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine-5-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method includes the catalytic amidation of carboxylic acids using reagents such as chlorotriazine family members, which work efficiently in both methanol (MeOH) and tetrahydrofuran (THF) as solvents . Another method involves the methoxylation reaction, where methanol and sodium hydroxide are used to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of amidation and methoxylation reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Methoxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to changes in the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as chlorotriazine.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanol, sodium hydroxide, and chlorotriazine family members. These reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions typically yield carboxamide derivatives, while methoxylation reactions produce methoxy-substituted pyrimidines .
科学的研究の応用
4-Methoxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes . This inhibition can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects for diseases such as cancer and neurodegenerative disorders .
類似化合物との比較
4-Methoxypyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
4-Amino-2,6-dimethoxypyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,4-Dichloro-5-methylpyrimidine: This compound undergoes different chemical reactions and has unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
特性
CAS番号 |
911461-30-8 |
|---|---|
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC名 |
4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)2-8-3-9-6/h2-3H,1H3,(H2,7,10) |
InChIキー |
YEVRPHYQWOHHDR-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


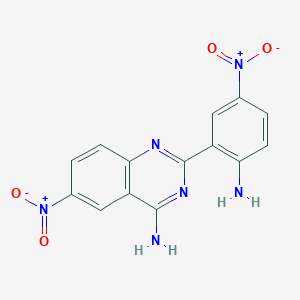

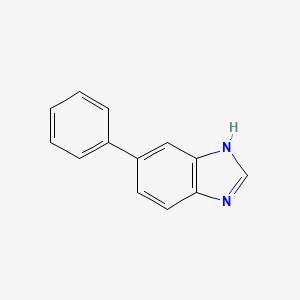
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

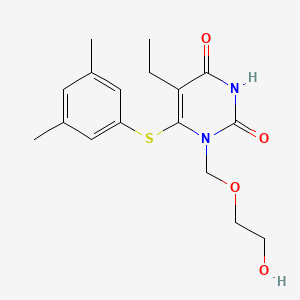
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
